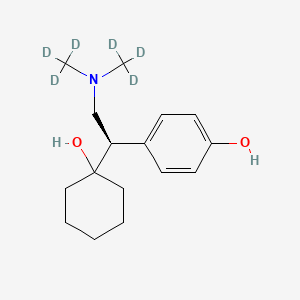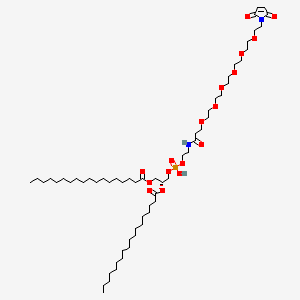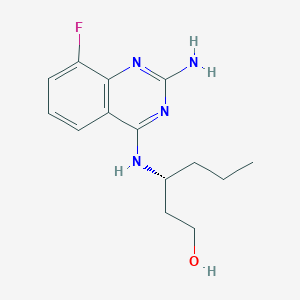
6-O-(B-D-Galactopyranosyl)-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-beta-D-Galactopyranosyl-D-galactose is a disaccharide that forms part of the polysaccharide main chain. It is connected through beta-(1→6)-glycoside bonds, with a side chain bonded to the main chain by beta-(1→3) bonds . This compound is significant in various scientific research fields, particularly in the study of carbohydrates and their biological roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-beta-D-Galactopyranosyl-D-galactose involves the formation of glycosidic bonds between galactose units. One common method includes the use of glycosyl donors and acceptors under specific reaction conditions to form the desired disaccharide. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of 6-O-beta-D-Galactopyranosyl-D-galactose may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and efficiency. Additionally, microbial fermentation processes can be employed, utilizing microorganisms that naturally produce the disaccharide .
Chemical Reactions Analysis
Types of Reactions
6-O-beta-D-Galactopyranosyl-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the disaccharide can lead to the formation of sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products
Scientific Research Applications
6-O-beta-D-Galactopyranosyl-D-galactose has numerous applications in scientific research:
Chemistry: It is used in the study of carbohydrate chemistry, particularly in understanding glycosidic bond formation and hydrolysis.
Biology: The compound is significant in studying carbohydrate metabolism and its role in various biological processes.
Medicine: It is explored for its potential therapeutic applications, including its role in modulating immune responses and as a prebiotic.
Industry: The disaccharide is used in the food industry as a functional ingredient and in the production of bio-based materials
Mechanism of Action
The mechanism by which 6-O-beta-D-Galactopyranosyl-D-galactose exerts its effects involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can modulate the activity of these enzymes, influencing various metabolic pathways. Additionally, it can act as a prebiotic, promoting the growth of beneficial gut bacteria .
Comparison with Similar Compounds
Similar Compounds
Beta-D-galactopyranosyl-(1→4)-beta-D-galactopyranose: Another disaccharide with a different glycosidic linkage.
Lactose: A disaccharide composed of galactose and glucose, linked by a beta-(1→4) bond.
Sucrose: A common disaccharide consisting of glucose and fructose, linked by an alpha-(1→2) bond.
Uniqueness
6-O-beta-D-Galactopyranosyl-D-galactose is unique due to its specific glycosidic linkages (beta-(1→6) and beta-(1→3)), which confer distinct chemical and biological properties. These unique linkages influence its reactivity and interactions with biological molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
DLRVVLDZNNYCBX-XIEPDHIPSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)

![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)


![(3R,4R)-1-[4-[(3R,4R)-3,4-bis[[(1R,2S)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1R,2S)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide](/img/structure/B11933057.png)
![(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B11933063.png)

![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)

![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
